Cas no 1249343-09-6 (1-bromo-2-(propan-2-yloxy)cycloheptane)

1-bromo-2-(propan-2-yloxy)cycloheptane 化学的及び物理的性質

名前と識別子

-

- 1-bromo-2-(propan-2-yloxy)cycloheptane

- 1249343-09-6

- EN300-1135258

-

- インチ: 1S/C10H19BrO/c1-8(2)12-10-7-5-3-4-6-9(10)11/h8-10H,3-7H2,1-2H3

- InChIKey: GEMRWFQCPWOBDU-UHFFFAOYSA-N

- ほほえんだ: BrC1CCCCCC1OC(C)C

計算された属性

- せいみつぶんしりょう: 234.06193g/mol

- どういたいしつりょう: 234.06193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 9.2Ų

1-bromo-2-(propan-2-yloxy)cycloheptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1135258-0.25g |

1-bromo-2-(propan-2-yloxy)cycloheptane |

1249343-09-6 | 95% | 0.25g |

$642.0 | 2023-10-26 | |

| Enamine | EN300-1135258-0.5g |

1-bromo-2-(propan-2-yloxy)cycloheptane |

1249343-09-6 | 95% | 0.5g |

$671.0 | 2023-10-26 | |

| Enamine | EN300-1135258-0.1g |

1-bromo-2-(propan-2-yloxy)cycloheptane |

1249343-09-6 | 95% | 0.1g |

$615.0 | 2023-10-26 | |

| Enamine | EN300-1135258-2.5g |

1-bromo-2-(propan-2-yloxy)cycloheptane |

1249343-09-6 | 95% | 2.5g |

$1370.0 | 2023-10-26 | |

| Enamine | EN300-1135258-10g |

1-bromo-2-(propan-2-yloxy)cycloheptane |

1249343-09-6 | 95% | 10g |

$3007.0 | 2023-10-26 | |

| Enamine | EN300-1135258-1.0g |

1-bromo-2-(propan-2-yloxy)cycloheptane |

1249343-09-6 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1135258-0.05g |

1-bromo-2-(propan-2-yloxy)cycloheptane |

1249343-09-6 | 95% | 0.05g |

$587.0 | 2023-10-26 | |

| Enamine | EN300-1135258-1g |

1-bromo-2-(propan-2-yloxy)cycloheptane |

1249343-09-6 | 95% | 1g |

$699.0 | 2023-10-26 | |

| Enamine | EN300-1135258-5g |

1-bromo-2-(propan-2-yloxy)cycloheptane |

1249343-09-6 | 95% | 5g |

$2028.0 | 2023-10-26 |

1-bromo-2-(propan-2-yloxy)cycloheptane 関連文献

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

1-bromo-2-(propan-2-yloxy)cycloheptaneに関する追加情報

Chemical Profile of 1-bromo-2-(propan-2-yloxy)cycloheptane (CAS No. 1249343-09-6)

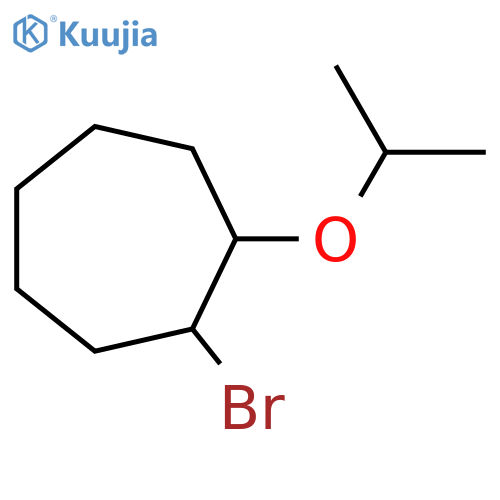

1-bromo-2-(propan-2-yloxy)cycloheptane, identified by its Chemical Abstracts Service (CAS) number 1249343-09-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic ether features a cycloheptane core substituted with a bromine atom at the 1-position and an isopropoxy group at the 2-position. The structural configuration of this molecule imparts unique reactivity, making it a valuable intermediate in synthetic chemistry and a potential precursor for biologically active molecules.

The synthesis of 1-bromo-2-(propan-2-yloxy)cycloheptane typically involves the bromination of cycloheptanol followed by etherification with isopropanol. This process highlights the compound's versatility as a building block, allowing for further functionalization at both the bromine and isopropoxy moieties. The presence of the bromine atom facilitates nucleophilic substitution reactions, while the isopropoxy group can participate in various transformations, including acid-catalyzed cleavage or redistribution reactions.

In recent years, 1-bromo-2-(propan-2-yloxy)cycloheptane has garnered attention in the development of novel pharmaceutical agents. Its structural motif, characterized by a saturated seven-membered ring with electrophilic and nucleophilic centers, aligns well with the design principles of many bioactive compounds. Researchers have explored its utility in constructing heterocyclic frameworks, which are frequently encountered in medicinal chemistry due to their prevalence in natural products and synthetic drugs.

One particularly intriguing application of 1-bromo-2-(propan-2-yloxy)cycloheptane lies in its role as a precursor for pharmacophores targeting neurological disorders. The cycloheptane scaffold is known to exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Furthermore, modifications at the 1- and 2-positions allow for fine-tuning of physicochemical properties such as lipophilicity and solubility, which are critical factors in drug design.

Recent studies have demonstrated the potential of 1-bromo-2-(propan-2-yloxy)cycloheptane in generating derivatives with anti-inflammatory and analgesic activities. By incorporating functional groups that interact with specific biological targets, researchers have synthesized analogs that modulate inflammatory pathways without significant side effects. The bromine atom serves as a handle for introducing diversity through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.

The isopropoxy group in 1-bromo-2-(propan-2-yloxy)cycloheptane also plays a pivotal role in modulating drug-like properties. This moiety can influence solubility and permeability across biological membranes, making it an attractive feature for oral formulations. Additionally, the isopropoxy group can be oxidized to an aldehyde or ketone, providing further synthetic flexibility for elaborating pharmacophoric structures.

Advances in computational chemistry have further enhanced the utility of 1-bromo-2-(propan-2-yloxy)cycloheptane as a drug discovery tool. Molecular modeling studies have revealed that derivatives of this compound can interact with protein targets involved in cancer metabolism and signal transduction. These insights have guided the development of novel therapeutic strategies aimed at inhibiting key enzymes or receptors implicated in disease progression.

The versatility of 1-bromo-2-(propan-2-yloxy)cycloheptane extends beyond pharmaceutical applications to agrochemical research. Its structural features make it a suitable candidate for designing bioactive molecules that interact with plant growth regulators or pest resistance mechanisms. By leveraging its reactivity and functionalization potential, chemists have developed lead compounds that exhibit promising agrochemical activity.

In conclusion, 1-bromo-2-(propan-2-yloxy)cycloheptane (CAS No. 1249343-09-6) represents a cornerstone compound in synthetic and medicinal chemistry. Its unique structural attributes enable diverse applications across multiple domains, including drug discovery, agrochemical development, and material science. As research continues to uncover new synthetic pathways and biological functions, this compound will undoubtedly remain a valuable asset in the chemist's toolkit.

1249343-09-6 (1-bromo-2-(propan-2-yloxy)cycloheptane) 関連製品

- 1393547-50-6(4-Bromo-6-iodopyridine-2-sulfonyl chloride)

- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)

- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

- 1369259-14-2(3-Chloro-1-piperidin-1-ylisoquinoline)

- 1707391-50-1(Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate)

- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)

- 63660-23-1(3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine)

- 2227930-62-1(tert-butyl 2-(2S)-2-hydroxypropylmorpholine-4-carboxylate)

- 16176-35-5(3-(1H-Pyrrol-1-yl)indolin-2-one)

- 2104368-15-0(1-(2,2-Difluorocyclopropyl)propan-2-amine)